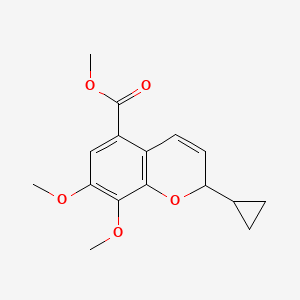
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester
概要
説明
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester typically involves multiple steps One common method includes the enantioselective synthesis and photoracemization studiesThe final step involves the esterification of the carboxylic acid group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
科学的研究の応用
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester has several scientific research applications:
作用機序
The mechanism of action of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. As an intermediate in the synthesis of dihydrofolate reductase inhibitors, it ultimately contributes to the inhibition of the dihydrofolate reductase enzyme. This enzyme is crucial for the synthesis of tetrahydrofolate, a molecule necessary for DNA synthesis and cell division. By inhibiting this enzyme, the compound can help prevent the proliferation of cancer cells and bacteria .
類似化合物との比較
Similar Compounds
2H-Chromene-5-carboxylic acid methyl ester: Lacks the cyclopropyl and methoxy groups, which may result in different biological activities.
7,8-Dimethoxy-2H-chromene-5-carboxylic acid methyl ester: Similar but without the cyclopropyl group, potentially affecting its interaction with molecular targets.
2-Cyclopropyl-2H-chromene-5-carboxylic acid methyl ester: Lacks the methoxy groups, which could influence its solubility and reactivity
Uniqueness
The presence of both cyclopropyl and methoxy groups in 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester makes it unique. These groups can significantly influence the compound’s chemical properties, biological activities, and its ability to interact with specific molecular targets. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .
特性
IUPAC Name |
methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSOMBWDPYSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469961 | |
| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192315-05-2 | |
| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of enantioselective synthesis in the context of this research?
A1: The title mentions "enantioselective synthesis" which refers to the preparation of a specific enantiomer of the compound. [] Enantiomers are molecules that are mirror images of each other and may have different biological activities. The research likely focuses on developing a method to selectively produce the enantiomer with desired pharmacological properties, which could be related to its role as an "advanced intermediate of a dihydrofolate reductase inhibitor".
A2: An "advanced intermediate" suggests that this compound is not the final active pharmaceutical ingredient but a crucial precursor used in the synthesis of a more complex molecule. [] This implies further synthetic steps are required to convert this compound into a dihydrofolate reductase inhibitor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
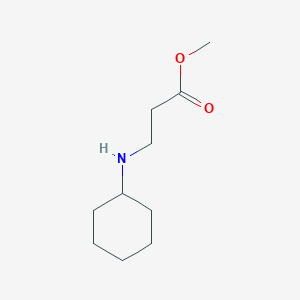
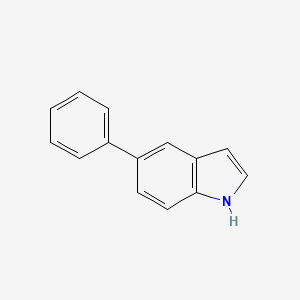
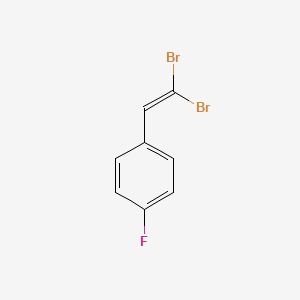
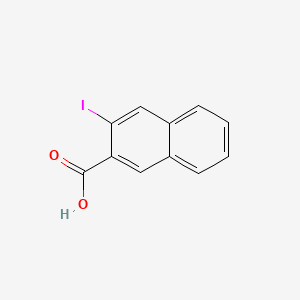
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
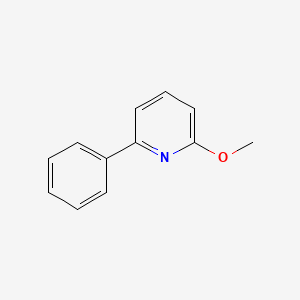
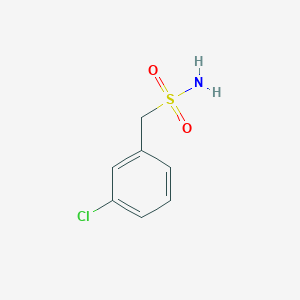
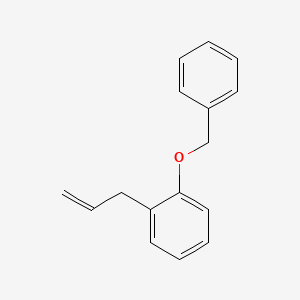
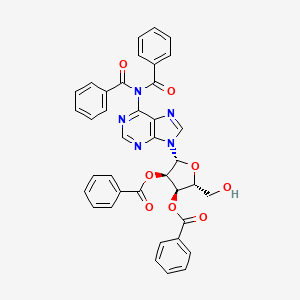
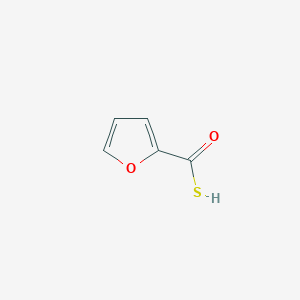
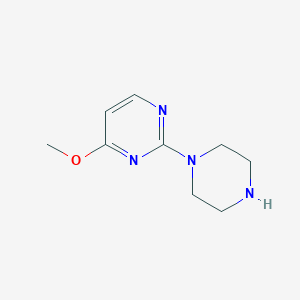
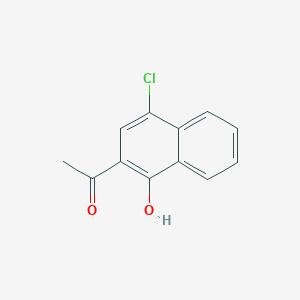
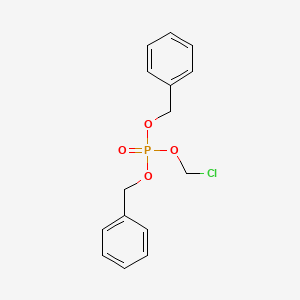
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)
